

Application Notes: The Use of **Diisopropyl Phthalate-d4** in Toxicology and Metabolism Research

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Compound of Interest

Compound Name: *Diisopropyl phthalate-d4*

Cat. No.: *B12404749*

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Introduction

Diisopropyl phthalate (DIPP) is a phthalate ester used as a plasticizer to increase the flexibility of polymers.[1] Due to its widespread use, human exposure is common, raising concerns about its potential as an endocrine disruptor and reproductive toxicant.[2][3] **Diisopropyl phthalate-d4** (DIPP-d4) is a stable, isotopically labeled analog of DIPP where four hydrogen atoms on the benzene ring are replaced with deuterium.[4] This labeling makes DIPP-d4 an invaluable tool in toxicological and metabolism studies, primarily serving as an internal standard for accurate quantification of DIPP in complex biological and environmental matrices.[5][6] Its use significantly improves the precision and accuracy of analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Key Applications

- **Internal Standard in Quantitative Analysis:** DIPP-d4 is the ideal internal standard for DIPP analysis. Since it co-elutes with the unlabeled DIPP but is distinguishable by its higher mass, it can effectively correct for variations in sample preparation, extraction efficiency, and instrument response.[5][8]
- **Metabolic and Toxicokinetic Studies:** DIPP-d4 can be used as a tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of DIPP in vivo and in vitro.[5] By

administering DIPP-d4, researchers can track its metabolic fate and identify key metabolites without interference from endogenous or background levels of DIPP.

- **Environmental Monitoring:** It is employed in environmental studies to accurately quantify DIPP levels in various media such as water, soil, and air, helping to assess environmental contamination and human exposure pathways.[5]

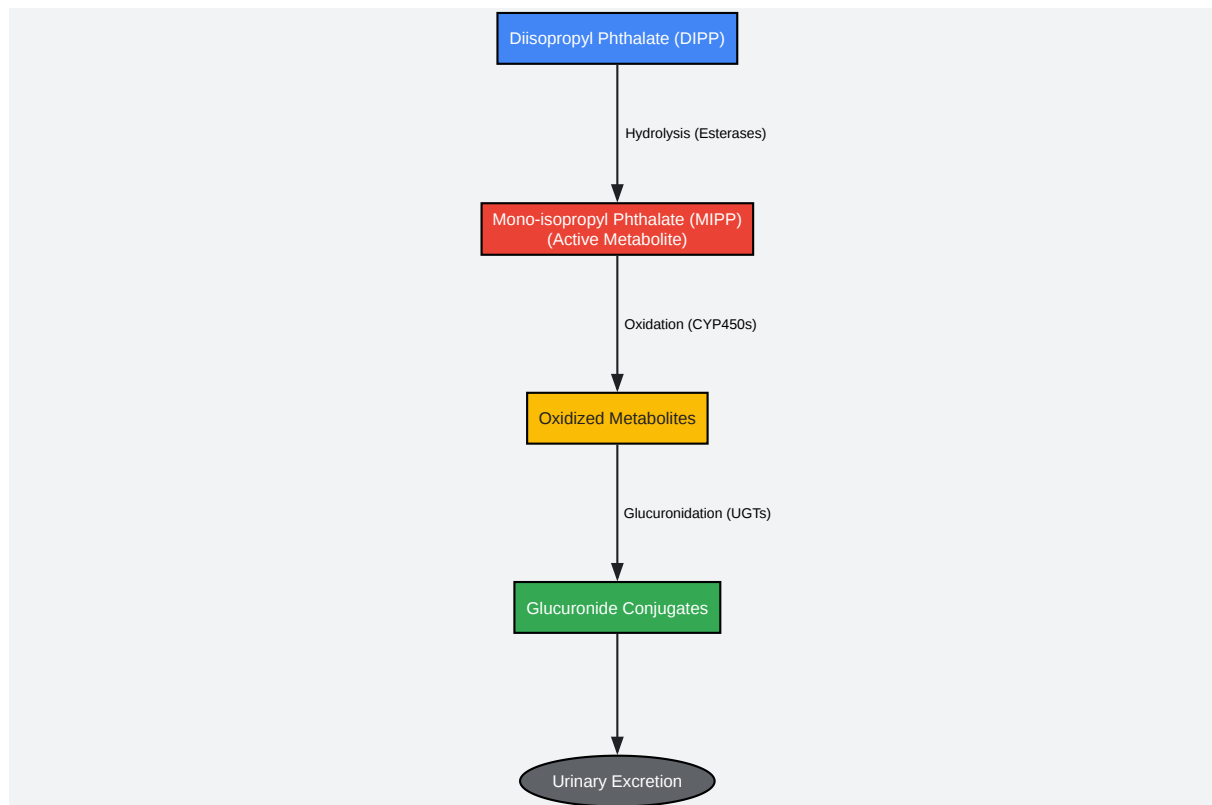
Physicochemical Properties

The properties of **Diisopropyl Phthalate-d4** are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₁₄ H ₁₄ D ₄ O ₄	[4]
Molecular Weight	254.31 g/mol	[4]
CAS Number	2708282-44-2	[4]
Appearance	Varies (Typically solid or in solution)	N/A
Synonyms	dipropyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate	[4]

Metabolic Pathway of Diisopropyl Phthalate

The metabolism of DIPP, like other phthalate diesters, begins with rapid hydrolysis by non-specific esterases or lipases, primarily in the gut and liver, to form its monoester, Monoisopropyl phthalate (MIPP).[9][10][11] MIPP is considered the primary toxicologically active metabolite.[9] Following this initial step, the alkyl side chain of MIPP can undergo further oxidative metabolism, catalyzed by cytochrome P450 enzymes.[10] These oxidized metabolites can then be conjugated with glucuronic acid to form more water-soluble compounds that are readily excreted in the urine.[9][12]

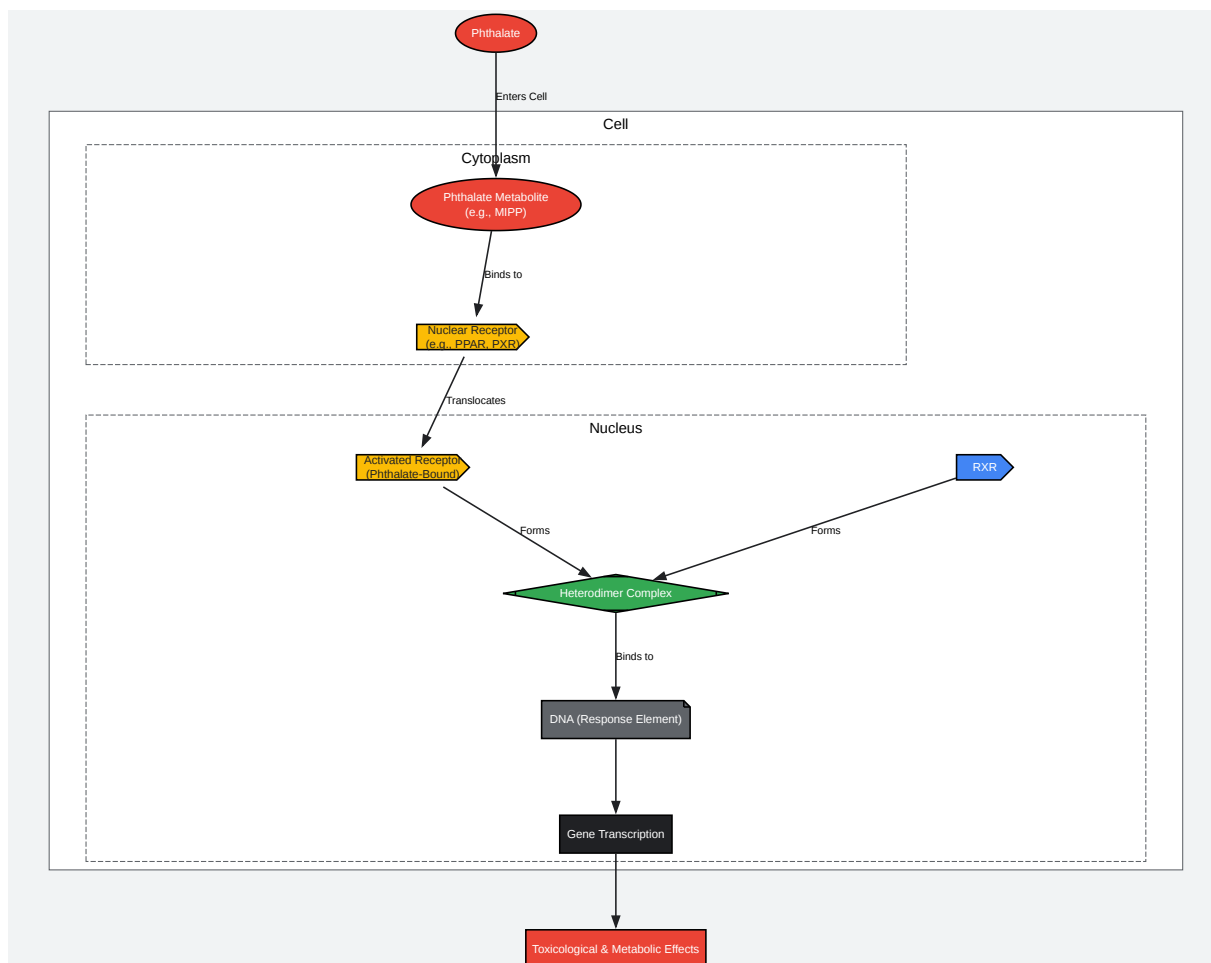


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Metabolic pathway of Diisopropyl Phthalate (DIPP).

Toxicological Signaling Pathways

Phthalates can exert toxic effects by interfering with various intracellular signaling pathways, often by acting as ligands for nuclear receptors.[13][14] Phthalates and their monoester metabolites can cross the cell membrane and bind to receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and the Pregnane X Receptor (PXR).[14][15] Upon activation, these receptors form heterodimers with the Retinoid X Receptor (RXR), bind to specific DNA response elements, and modulate the transcription of target genes involved in lipid metabolism, inflammation, and cellular proliferation, leading to various toxicological outcomes.[15][16]



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Simplified phthalate-induced nuclear receptor signaling.

Protocols: Quantification of DIPP Using DIPP-d4

This protocol provides a general method for the quantification of Diisopropyl Phthalate (DIPP) in biological samples (e.g., plasma, urine) using DIPP-d4 as an internal standard with UPLC-MS/MS.

Materials and Reagents

- Diisopropyl Phthalate (DIPP) analytical standard

- **Diisopropyl Phthalate-d4 (DIPP-d4)** internal standard (IS)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Phthalate-free glassware and polypropylene tubes
- β -glucuronidase (for urine samples, to measure total DIPP)

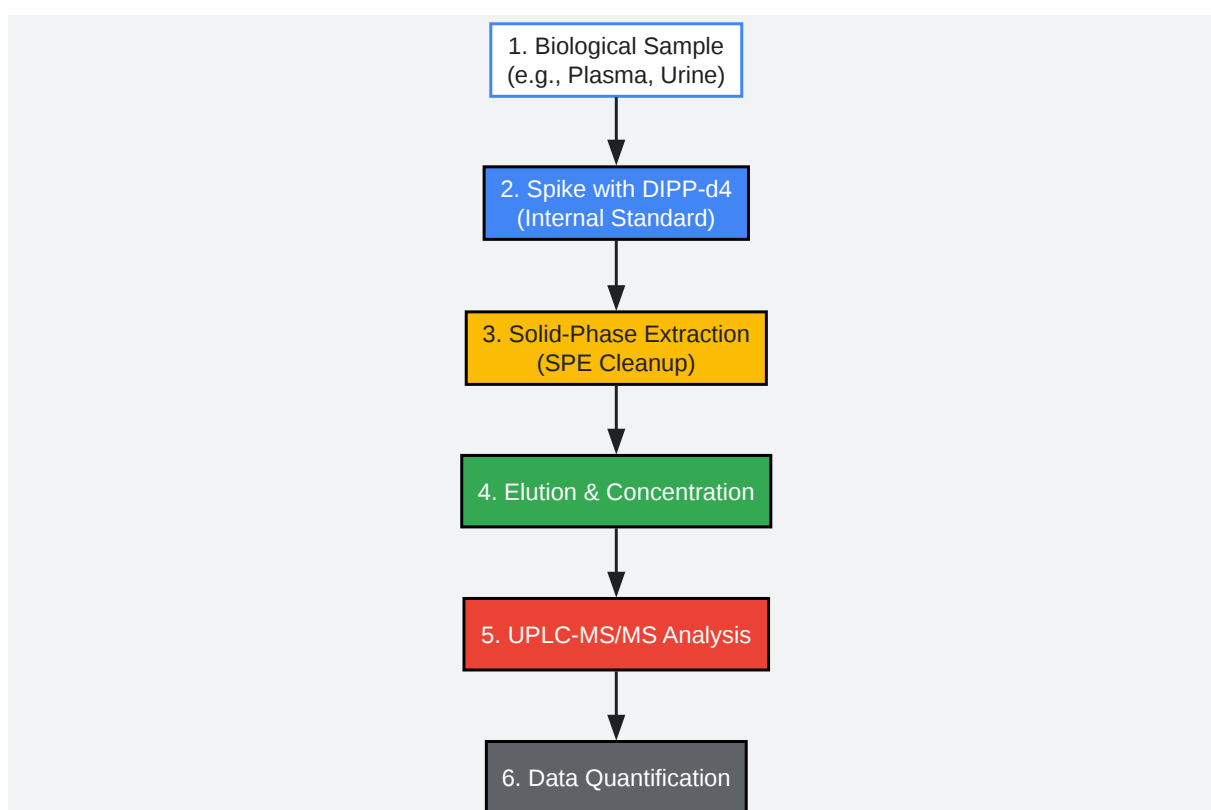
Preparation of Solutions

- **Stock Solutions (1 mg/mL):** Separately weigh and dissolve DIPP and DIPP-d4 in methanol to create stock solutions. Store at -20°C.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the DIPP stock solution with 50:50 methanol:water to create calibration standards (e.g., 1 to 500 ng/mL).
- **Internal Standard (IS) Working Solution:** Dilute the DIPP-d4 stock solution to a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

Sample Preparation (Solid-Phase Extraction)

- **Spiking:** To 1 mL of sample (e.g., plasma), add a precise volume of the DIPP-d4 IS working solution.
- **Hydrolysis (for urine):** If measuring total DIPP (free + conjugated), add β -glucuronidase and incubate the sample according to the enzyme manufacturer's instructions.
- **Conditioning:** Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
- **Loading:** Load the pre-treated sample onto the SPE cartridge.

- **Washing:** Wash the cartridge with 3 mL of 10% methanol in water to remove hydrophilic interferences.
- **Elution:** Elute the analytes with 3 mL of acetonitrile into a clean collection tube.
- **Evaporation & Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 μ L) of the initial mobile phase.



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General experimental workflow for DIPP quantification.

UPLC-MS/MS Analysis

The following table provides example parameters. These must be optimized for the specific instrument used. The mass transitions for DIPP and DIPP-d4 are based on typical

fragmentation patterns, where the precursor ion loses a neutral isopropanol and a propylene molecule to form the phthalic anhydride fragment ion. A similar approach is detailed for DiBP and its deuterated standard.[6]

Parameter	Setting
UPLC Column	C18 reverse-phase (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Ionization Mode	Electrospray Ionization, Positive (ESI+)
Monitoring Mode	Multiple Reaction Monitoring (MRM)
DIPP Transition	m/z 251.1 → 149.0
DIPP-d4 Transition	m/z 255.1 → 153.0

Data Presentation and Interpretation

Data from toxicokinetic studies can provide crucial parameters about the fate of a compound in the body. While specific data for DIPP is limited in the provided search results, the table below shows an example of toxicokinetic parameters that would be determined, using data for a similar phthalate, Diisobutyl-phthalate (DiBP), in rats as a model.[6]

Parameter	Definition	Example Value (for DiBP)
$T_{1/2}$ (Half-life)	Time required for the concentration of the compound to reduce by half.	Short
C _{max}	The maximum concentration of the compound observed in plasma.	Varies with dose
T _{max}	The time at which C _{max} is observed.	Rapid
Clearance	The rate at which the compound is removed from the body.	High
V _d (Volume of Distribution)	The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.	Extensive

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